molecular formula C23H24N4O5 B2431403 4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one CAS No. 874463-44-2

4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2431403
CAS No.: 874463-44-2
M. Wt: 436.468
InChI Key: YQLRJLMEQWCWCJ-UHFFFAOYSA-N
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Description

The compound “4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The benzo[d][1,3]dioxol-5-ylmethyl group is a structural motif found in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, organotin (IV) derivatives were prepared from the reaction of 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate with the corresponding triorganotin (IV) chlorides and diorganotin (IV) dichlorides .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H, 13C, and 119Sn NMR spectroscopy . Furthermore, single crystal X-ray crystallographic results have been reported for some compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the thermal decomposition behavior of one compound was studied by thermogravimetric analysis .

Scientific Research Applications

  • Chemical Synthesis and Modifications :

    • A study by Zborovskii et al. (2011) focused on the cyclization of a similar compound, leading to derivatives with potential applications in chemical research.
    • Shaheen et al. (2018) synthesized organotin(IV) derivatives of a related compound, which were characterized and evaluated for biological activities.
  • Biological and Pharmacological Properties :

    • The crystal structures of derivatives with anti-malarial activity were studied by Cunico et al. (2009), highlighting the importance of specific functional groups for activity.
    • A study by Senthilkumar et al. (2009) synthesized derivatives showing significant antimycobacterial activities.
  • Antimicrobial and Cytotoxic Activities :

    • The antimicrobial and cytotoxic activities of various derivatives were investigated in studies like those by Chinh et al. (2021) and Köksal et al. (2007), indicating potential for development as therapeutic agents.
  • Computational Studies :

    • Al-Masoudi et al. (2011) conducted a QSAR study on derivatives, providing insights into the relationship between structure and biological activity.
  • Synthesis and Drug Development :

    • Kumar et al. (2018) described a synthesis route for an antipsychotic drug, highlighting the utility of similar compounds in drug development.

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, some compounds showed cytotoxic effects on various human cell lines .

Future Directions

The future directions for research on similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Further in-vitro and in-vivo studies could also be conducted to better understand their anticancer effects .

Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-ethyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-2-26-18-6-4-3-5-17(18)21(22(23(26)28)27(29)30)25-11-9-24(10-12-25)14-16-7-8-19-20(13-16)32-15-31-19/h3-8,13H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLRJLMEQWCWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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